molecular formula C25H25N3S2 B10969033 3-[(2-methylbenzyl)sulfanyl]-5-[5-methyl-4-(4-methylphenyl)thiophen-3-yl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole

3-[(2-methylbenzyl)sulfanyl]-5-[5-methyl-4-(4-methylphenyl)thiophen-3-yl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole

Cat. No.: B10969033
M. Wt: 431.6 g/mol
InChI Key: VUMQAXCVMKNJJE-UHFFFAOYSA-N
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Description

4-ALLYL-3-[(2-METHYLBENZYL)SULFANYL]-5-[5-METHYL-4-(4-METHYLPHENYL)-3-THIENYL]-4H-1,2,4-TRIAZOLE is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 4-ALLYL-3-[(2-METHYLBENZYL)SULFANYL]-5-[5-METHYL-4-(4-METHYLPHENYL)-3-THIENYL]-4H-1,2,4-TRIAZOLE involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Allyl Group: This step may involve allylation reactions using allyl halides in the presence of a base.

    Attachment of the Methylbenzyl Sulfanyl Group: This can be done through nucleophilic substitution reactions using methylbenzyl halides and thiol compounds.

    Incorporation of the Thienyl Group: This step may involve coupling reactions using thienyl derivatives and appropriate catalysts.

Industrial production methods would likely optimize these steps for higher yields and cost-effectiveness, potentially involving continuous flow processes and advanced catalytic systems.

Chemical Reactions Analysis

4-ALLYL-3-[(2-METHYLBENZYL)SULFANYL]-5-[5-METHYL-4-(4-METHYLPHENYL)-3-THIENYL]-4H-1,2,4-TRIAZOLE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.

    Coupling Reactions: The thienyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Scientific Research Applications

4-ALLYL-3-[(2-METHYLBENZYL)SULFANYL]-5-[5-METHYL-4-(4-METHYLPHENYL)-3-THIENYL]-4H-1,2,4-TRIAZOLE has several scientific research applications:

    Medicinal Chemistry: Due to its triazole core, this compound may exhibit antifungal, antibacterial, or anticancer activities, making it a candidate for drug development.

    Biological Studies: It can be used as a probe to study enzyme interactions and biological pathways involving sulfur-containing compounds.

    Material Science: The unique combination of functional groups may impart interesting electronic or photophysical properties, useful in the development of advanced materials.

    Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of 4-ALLYL-3-[(2-METHYLBENZYL)SULFANYL]-5-[5-METHYL-4-(4-METHYLPHENYL)-3-THIENYL]-4H-1,2,4-TRIAZOLE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of the sulfanyl group suggests potential interactions with thiol-containing enzymes, while the triazole ring may bind to metal ions or other cofactors, affecting enzymatic activity.

Comparison with Similar Compounds

Similar compounds to 4-ALLYL-3-[(2-METHYLBENZYL)SULFANYL]-5-[5-METHYL-4-(4-METHYLPHENYL)-3-THIENYL]-4H-1,2,4-TRIAZOLE include other triazole derivatives with varying substituents. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Examples include:

    Fluconazole: A well-known antifungal agent with a triazole core.

    Voriconazole: Another antifungal triazole with enhanced activity against resistant strains.

    Rufinamide: An anticonvulsant drug with a triazole structure.

The uniqueness of 4-ALLYL-3-[(2-METHYLBENZYL)SULFANYL]-5-[5-METHYL-4-(4-METHYLPHENYL)-3-THIENYL]-4H-1,2,4-TRIAZOLE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties not observed in other triazole derivatives.

Properties

Molecular Formula

C25H25N3S2

Molecular Weight

431.6 g/mol

IUPAC Name

3-[5-methyl-4-(4-methylphenyl)thiophen-3-yl]-5-[(2-methylphenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazole

InChI

InChI=1S/C25H25N3S2/c1-5-14-28-24(26-27-25(28)30-15-21-9-7-6-8-18(21)3)22-16-29-19(4)23(22)20-12-10-17(2)11-13-20/h5-13,16H,1,14-15H2,2-4H3

InChI Key

VUMQAXCVMKNJJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC=C2C3=NN=C(N3CC=C)SCC4=CC=CC=C4C)C

Origin of Product

United States

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